(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core, with a methanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine typically involves the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Thiophene Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Methanamine Group Addition:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under suitable conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazo[1,5-a]pyridine core is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms.
Thiophene-Containing Heterocycles: Compounds with thiophene rings fused to other heterocyclic cores.
Uniqueness
(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine is unique due to the specific combination of the thiophene ring and the imidazo[1,5-a]pyridine core, which imparts distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets and distinct chemical reactivity.
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(3-thiophen-2-ylimidazo[1,5-a]pyridin-1-yl)methanamine |
InChI |
InChI=1S/C12H11N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H,8,13H2 |
InChI Key |
TUAJMUZYRUCYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.